N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
CAS No.: 313392-22-2
Cat. No.: VC21450117
Molecular Formula: C18H14BrCl2N3OS
Molecular Weight: 471.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313392-22-2 |
|---|---|
| Molecular Formula | C18H14BrCl2N3OS |
| Molecular Weight | 471.2g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C18H14BrCl2N3OS/c1-9-15(17(25)23-12-5-2-10(19)3-6-12)16(24-18(26)22-9)13-7-4-11(20)8-14(13)21/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | SUCVYXHDPQSGAM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H11BrCl2N2OS
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Molecular Weight: 446.15 g/mol
Structural Features
The compound contains:
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A pyrimidine ring functionalized with a thioketone group (-C=S) at the 2-position.
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Substituents at the 4-position (2,4-dichlorophenyl group) and the 6-position (methyl group).
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An amide group (-CONH-) attached to a 4-bromophenyl moiety.
IUPAC Name
The systematic IUPAC name is N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide.
General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the pyrimidine core: Cyclization reactions using precursors such as urea or thiourea with β-diketones or their derivatives.
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Functionalization: Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition reactions.
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Amidation: Coupling of the carboxylic acid group with an amine (e.g., 4-bromoaniline) to form the amide linkage.
Reaction Conditions
Common reagents and conditions include:
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Solvents like dimethylformamide (DMF) or ethanol.
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Catalysts such as acidic or basic agents to facilitate cyclization.
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Purification methods like recrystallization or column chromatography.
Biological Activities
Pyrimidine derivatives are widely studied for their pharmacological properties:
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Antimicrobial Activity: Derivatives with halogenated phenyl groups often exhibit potent antibacterial and antifungal properties by disrupting microbial enzymes or membranes .
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Anti-inflammatory Potential: Molecular docking studies suggest that similar compounds can inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .
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Anticancer Properties: Substituted pyrimidines have shown efficacy against cancer cell lines by targeting kinases or DNA replication mechanisms .
Molecular Docking Studies
Computational studies reveal strong binding affinities of pyrimidine derivatives to biological targets such as kinases and enzymes, making them candidates for drug development.
Nuclear Magnetic Resonance (NMR)
Key NMR spectral data for similar compounds include:
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¹H NMR: Signals corresponding to aromatic protons, methyl groups, and amide NH groups.
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¹³C NMR: Peaks for carbon atoms in aromatic rings, carbonyl groups, and thioketones.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands:
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Around 1700 cm⁻¹ for C=O stretching.
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Around 1200–1300 cm⁻¹ for C=S stretching.
Mass Spectrometry (MS)
Mass spectra confirm molecular weight and fragmentation patterns consistent with the proposed structure.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H11BrCl2N2OS |
| Molecular Weight | 446.15 g/mol |
| Melting Point | Typically >200°C |
| Solubility | Soluble in polar solvents |
| Key Functional Groups | Amide, thioketone |
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